molecular formula C20H23N3O3 B5417025 methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate

methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate

Cat. No.: B5417025
M. Wt: 353.4 g/mol
InChI Key: STLUFKJTWQAKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate (CAS 85126-73-4) is a chemical compound of significant interest in medicinal chemistry and neuroscience research . This molecule features a distinctive structure that combines a benzoate ester, an acetamide linker, and a phenylpiperazine moiety, making it a valuable intermediate and potential pharmacophore in the design of novel therapeutic agents . This compound is structurally related to a class of N-phenylacetamide derivatives that have been systematically studied for their potent anticonvulsant properties . Research indicates that analogs within this structural family demonstrate efficacy in key animal models of epilepsy, including the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure test, a model for therapy-resistant focal epilepsy . The presence of the phenylpiperazine group is a common feature in many bioactive molecules targeting the central nervous system (CNS) . The compound serves as a critical research tool for investigating structure-activity relationships (SAR), particularly in the exploration of how chain amide bounds, as opposed to cyclic imide structures, influence biological activity and selectivity . Its applications extend to synthesizing more complex derivatives and for probing potential mechanisms of action, which may involve interaction with neuronal voltage-sensitive sodium or calcium channels . Researchers utilize this compound strictly in vitro to develop new molecular entities for investigating neurological pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

methyl 4-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-20(25)16-7-9-17(10-8-16)21-19(24)15-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLUFKJTWQAKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential anticonvulsant and analgesic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving the coupling of 4-phenylpiperazine with acetamido and benzoate moieties. The structural formula can be represented as follows:

C17H22N2O3\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure features a piperazine ring, which is known for its role in enhancing the pharmacological profile of various drugs.

Overview

Recent studies have highlighted the anticonvulsant activity of this compound and its derivatives. The anticonvulsant properties were primarily evaluated using the maximal electroshock (MES) test, which is a standard model for assessing the efficacy of antiepileptic drugs (AEDs).

Efficacy in Animal Models

In a study conducted by Kamiński et al. (2015), a library of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives was synthesized and tested. The findings indicated that several derivatives exhibited significant protection against seizures in the MES test. Notably, compound 19 demonstrated high efficacy at doses of 100 mg/kg and 300 mg/kg, providing protection at different time intervals post-administration .

Table 1: Anticonvulsant Activity in MES Test

CompoundDose (mg/kg)Protection (%)*Time (h)
19100750.5
193001000.5
14100504
16100504
Phenytoin->75Various

*Percentage of animals protected from seizures.

The mechanism by which these compounds exert their anticonvulsant effects appears to be linked to their lipophilicity, which influences their distribution to the central nervous system (CNS). More lipophilic compounds showed delayed onset but prolonged action, suggesting a complex interaction with CNS receptors .

Analgesic Activity

In addition to anticonvulsant effects, this compound has been evaluated for its analgesic properties. The compound exhibited significant antinociceptive activity in various pain models, indicating potential utility in pain management .

Table 2: Analgesic Activity Overview

Study ReferenceModel UsedEfficacy Observed
Kamiński et al. (2015)Tail-flick testSignificant reduction in pain response
Other StudiesFormalin testModerate analgesic effect noted

Safety and Toxicity

Safety evaluations have shown that most derivatives do not exhibit significant neurotoxicity at effective doses. For instance, compounds tested in rotarod assays indicated no motor impairment, which is crucial for therapeutic applications .

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that derivatives of methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate exhibit notable anticonvulsant properties. A study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were evaluated for their efficacy in animal models of epilepsy. The results indicated that certain compounds showed significant protection against maximal electroshock seizures (MES), highlighting their potential as anticonvulsants .

Enzyme Inhibition

The compound is also being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic makes it a candidate for drug development aimed at treating metabolic disorders and various cancers. The mechanism of action typically involves the interaction of the oxadiazole ring with the active site of target enzymes, effectively blocking their activity .

Cardiovascular Applications

This compound derivatives have been explored as potential antihypertensive agents. Studies indicate that the presence of an arylcarbonyloxyaminopropanol pharmacophore contributes to their cardiovascular activity by modulating adrenergic receptors . The dual action on both α1 and β-adrenoreceptors suggests a promising avenue for developing soft drugs designed to exert controlled effects with minimal toxicity .

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Formation of the Piperazine Ring: This is typically achieved through cyclization reactions involving appropriate precursors.
  • Acetamido Group Introduction: The acetamido group is introduced via acylation reactions, often using acetic anhydride or similar reagents.
  • Esterification: The final product is formed by esterification processes that yield the methyl ester derivative .

Study on Anticonvulsant Activity

A notable study focused on synthesizing twenty-two new derivatives based on the piperazine framework. These compounds were subjected to rigorous testing using MES and pentylenetetrazole models to evaluate their anticonvulsant efficacy. The study found that certain derivatives exhibited significant protective effects against seizures, indicating strong potential for further development in epilepsy treatment .

Physicochemical Properties Analysis

In another investigation, the physicochemical properties such as lipophilicity and dissociation constants (pKa) were determined for related compounds. The findings suggested that these properties are critical for predicting blood-brain barrier penetration and overall drug-likeness, adhering to Lipinski's Rule of Five .

Data Summary Table

Application AreaKey FindingsReferences
Anticonvulsant ActivitySignificant protection in MES models
Enzyme InhibitionPotential for treating metabolic disorders
Cardiovascular ApplicationsDual action on α1 and β-adrenoreceptors
Physicochemical PropertiesLipophilicity and pKa relevant for drug design

Chemical Reactions Analysis

Hydrolysis Reactions

  • Acidic/Basic hydrolysis : Cleaves ester or amide bonds under controlled conditions.

    • Example: Hydrolysis of methyl ester groups to carboxylic acids.

    • Mechanism: Involves nucleophilic attack on the carbonyl carbon.

Reduction of Nitro Groups

  • Catalytic hydrogenation :

    • Nitrobenzene derivatives reduced to amines using Pd/C or Raney-Ni catalysts .

    • Conditions: Ethanol or methanol as solvent, room temperature to reflux .

    • Example: Reduction of 1-methyl-4-(4-nitro-phenyl)-piperazine to 4-(4-methylpiperazin-1-yl)-phenylamine .

Carboamination Reactions

  • Palladium-catalyzed bond formation :

    • Generates two bonds and stereocenters in a single step .

    • Substrates: Enantioenriched N-allyl-1,2-diamines from amino acids .

    • Diastereoselectivity: >20:1 in many cases, influenced by N⁴ substituents (e.g., allyl, benzyl) .

Analytical Techniques

Technique Application Key Features
NMR Spectroscopy Structural confirmationProvides connectivity data for piperazine and benzoate moieties.
Mass Spectrometry (MS) Molecular weight verificationConfirms molecular formula (e.g., ES-MS: M⁺⁺ = 191 for reduced intermediates) .
HPLC Purity assessmentMonitors reaction progress and isolates intermediates.

Reaction Conditions and Yields

Reaction Type Conditions Yield Citations
Hydrogenation (Pd/C, H₂)Ethanol, room temperatureUp to 39.8 mmol (7.67 g)
Carboamination (Pd catalyst)DMF, optimized temperatureModerate to good yields
Multi-step synthesisDMF/DCM, refluxVaries by step

Comparison with Similar Compounds

Structural Analogues with Quinoline Substitutions

Compounds C1–C7 from share the methyl benzoate and piperazine backbone but incorporate 2-arylquinoline-4-carbonyl groups instead of the acetamido linker. For example:

  • C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (MW: ~481 g/mol).
  • C4: Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (MW: ~499 g/mol).

Key Differences :

  • Higher molecular weights (≥481 g/mol vs. 353.42 g/mol) may reduce blood-brain barrier (BBB) penetration efficiency .

Ureido-Linked Benzoate Derivatives

Compounds 4f and 4g () feature ureido substituents instead of phenylpiperazine:

  • 4f : Methyl (S)-4-(2-phenyl-2-(3-(o-tolyl)ureido)acetamido)benzoate (MW: 418.2 g/mol).
  • 4g : Methyl (S)-4-(2-phenyl-2-(3-(p-tolyl)ureido)acetamido)benzoate (MW: 418.5 g/mol).

Key Differences :

  • The ureido group introduces hydrogen-bonding capacity, which may improve target binding specificity but reduce metabolic stability compared to the phenylpiperazine group .
  • Synthesis yields (30–45%) are notably lower than those of quinoline analogues (75–82%) .

Piperazine Derivatives with Extended Linkers

  • : Methyl 4-(2-oxo-2-((3-(4-phenylpiperazin-1-yl)propyl)amino)acetamido)benzoate (MW: 424.5 g/mol) includes a propylamino linker, elongating the distance between the piperazine and benzoate groups .
  • : Methyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate (MW: 511.6 g/mol) incorporates an indole-sulfonyl group and methylpiperidine, drastically increasing steric bulk .

Key Differences :

  • The indole-sulfonyl group in introduces strong electron-withdrawing effects, altering electronic properties compared to the phenylpiperazine group .

Triazole-Thione Derivatives with Piperazinylmethyl Groups

Compounds 20a and 21a () feature triazole-thione cores substituted with piperazinylmethyl groups:

  • 20a : 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (Yield: 78%).
  • 21a : 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (Yield: 82%).

Key Differences :

  • The triazole-thione ring provides a rigid scaffold, contrasting with the flexible acetamido linker in the target compound .
  • Halogen substituents (Br, Cl, F) may enhance lipophilicity and metabolic resistance .

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (%) Reference
Target Compound C₂₀H₂₃N₃O₃ 353.42 Phenylpiperazine, acetamido, benzoate Not reported
C1 (Quinoline derivative) C₂₈H₂₅N₃O₃ ~481 Quinoline, piperazine, benzoate Not specified
4f (Ureido derivative) C₂₃H₂₂N₃O₄ 418.2 Ureido, acetamido, benzoate 45
Compound C₂₃H₂₈N₄O₄ 424.5 Propylamino, phenylpiperazine Not reported
20a (Triazole-thione) C₂₀H₂₀BrClN₆S 487.83 Triazole-thione, piperazinylmethyl 78

Key Research Findings

Synthetic Efficiency: Quinoline derivatives () and triazole-thiones () demonstrate higher yields (75–82%) compared to ureido derivatives (30–45%) .

Structural Flexibility: The target compound’s acetamido linker offers intermediate flexibility between rigid quinoline/indole systems and highly flexible propylamino linkers .

Bioactivity Implications :

  • The phenylpiperazine group is associated with serotonin and dopamine receptor modulation, whereas ureido groups may target kinase enzymes .
  • Bulkier derivatives (e.g., ) are less likely to penetrate the BBB but may exhibit improved peripheral activity .

Q & A

Q. How can researchers optimize the synthetic yield of methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate?

Methodological Answer:

  • Stepwise Synthesis: The compound can be synthesized via a multi-step procedure involving amide coupling between methyl 4-aminobenzoate and 2-(4-phenylpiperazin-1-yl)acetic acid. Optimize reaction conditions (e.g., solvent, temperature, catalyst) based on analogous syntheses. For example, using DCC/DMAP as coupling agents in dry dichloromethane at 0–5°C improved yields of similar benzoate derivatives to 75–88% .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • 1H-NMR: Confirm the presence of the methyl ester (δ 3.8–3.9 ppm), piperazine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 7.2–8.0 ppm) .
    • FT-IR: Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • Elemental Analysis: Validate C, H, N content (e.g., calculated for C21H24N3O3: C 66.47%, H 6.37%, N 11.08%) .

Advanced Research Questions

Q. How does the piperazine moiety influence bioactivity in enzyme inhibition studies?

Methodological Answer:

  • Structural Insights: The 4-phenylpiperazine group enhances binding to hydrophobic pockets in enzyme active sites. For example, derivatives with this moiety showed IC50 values <1 µM against histone deacetylases (HDACs) due to π-π stacking and hydrogen bonding .
  • Comparative Studies: Replace the phenyl group with substituents (e.g., 4-fluorophenyl) to assess steric/electronic effects on inhibition potency .

Q. How can crystallographic data resolve discrepancies in reported melting points?

Methodological Answer:

  • Crystallography: Single-crystal X-ray diffraction reveals molecular packing and polymorphism. For example, a derivative with a similar piperazine-acetamido backbone showed a monoclinic crystal system (space group P2₁/c) with intermolecular H-bonds stabilizing the structure, explaining melting point variations (e.g., 187–190°C vs. literature 192°C) .
  • Differential Scanning Calorimetry (DSC): Detect polymorphic transitions by heating rate-controlled scans (e.g., 10°C/min in N2 atmosphere) .

Q. What strategies mitigate side reactions during amide bond formation?

Methodological Answer:

  • Activation Reagents: Use HATU or EDCI/HOBt instead of DCC to reduce racemization. For example, HATU improved yields by 15% in sterically hindered analogs .
  • Solvent Control: Polar aprotic solvents (e.g., DMF) minimize hydrolysis of the methyl ester. Maintain anhydrous conditions with molecular sieves .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioassay results across studies?

Methodological Answer:

  • Assay Standardization:
    • Positive Controls: Include reference inhibitors (e.g., SAHA for HDAC assays) to validate experimental conditions .
    • Replicate Design: Perform triplicate measurements with blinded samples to reduce bias.
  • Data Normalization: Express activity as % inhibition relative to vehicle controls (e.g., DMSO ≤0.1% v/v) .

Structural and Mechanistic Insights

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Silico Modeling:
    • ADMET Prediction: Use SwissADME to estimate logP (~2.5), bioavailability (85%), and CYP450 interactions. The compound’s moderate logP suggests good blood-brain barrier penetration .
    • Docking Simulations: AutoDock Vina can model binding to serotonin receptors (e.g., 5-HT1A, ΔG ≈ −9.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.